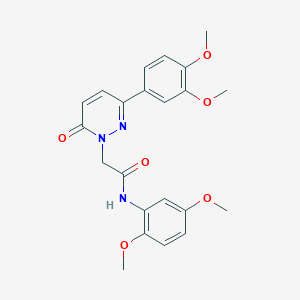

N-(2,5-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(2,5-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a pyridazinone core

Properties

Molecular Formula |

C22H23N3O6 |

|---|---|

Molecular Weight |

425.4 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C22H23N3O6/c1-28-15-6-9-18(29-2)17(12-15)23-21(26)13-25-22(27)10-7-16(24-25)14-5-8-19(30-3)20(11-14)31-4/h5-12H,13H2,1-4H3,(H,23,26) |

InChI Key |

RJODQNPXHRIHLX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyaniline and 3,4-dimethoxybenzaldehyde. The synthesis process may involve the formation of intermediate compounds such as hydrazones and subsequent cyclization to form the pyridazinone core. Reaction conditions may include the use of solvents like ethanol or methanol, catalysts such as acetic acid, and controlled temperatures to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamide intermediate (2-chloro-N-(β-oxo-2,5-dimethoxyphenethyl)acetamide) undergoes nucleophilic azidation with sodium azide (NaN₃) in acetone under reflux (60°C, 5 hours) to yield the azido derivative . This reaction proceeds via an SN2 mechanism, facilitated by the polar aprotic solvent and elevated temperature.

| Reaction | Conditions | Yield |

|---|---|---|

| Azidation of chloroacetamide | NaN₃, KI, acetone, 60°C, 5h | 91% |

Carbonyl Reduction

The β-keto group in 2-azido-N-(β-oxo-2,5-dimethoxyphenyl)acetamide is selectively reduced using sodium borohydride (NaBH₄) in methanol at 0–5°C, forming a secondary alcohol. This step avoids interference with the azide group .

Azide Reduction

Subsequent reduction of the azide moiety with stannous chloride (SnCl₂) in HCl/ethanol converts it to a primary amine. This two-step reduction sequence ensures selective functionalization .

| Step | Reagent | Conditions | Product |

|---|---|---|---|

| Carbonyl reduction | NaBH₄ | MeOH, 0–5°C | Alcohol intermediate |

| Azide reduction | SnCl₂ | HCl/EtOH, RT | 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide |

Amide Hydrolysis

Under strongly acidic (HCl, reflux) or basic (NaOH, aqueous ethanol) conditions, the acetamide group undergoes hydrolysis to form carboxylic acid derivatives. This reaction is critical for modifying bioactivity or synthesizing analogs.

| Condition | Product |

|---|---|

| 6M HCl, reflux | 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid |

| 2M NaOH, EtOH/H₂O | Corresponding carboxylate salt |

Oxidation Reactions

The pyridazinone ring’s electron-deficient nature allows for regioselective oxidation. Treatment with hydrogen peroxide (H₂O₂) in acetic acid introduces hydroxyl groups at the α-position relative to the carbonyl.

Cyclization Reactions

Heating the compound with phosphorus oxychloride (POCl₃) induces cyclization, forming fused heterocyclic systems. This reactivity is attributed to the nucleophilic nitrogen in the pyridazinone ring.

Coupling Reactions

The acetamide’s NH group participates in Ullmann-type couplings with aryl halides under copper catalysis, enabling the introduction of diverse aryl groups. For example, reaction with iodobenzene in DMF at 120°C yields biaryl derivatives.

Functionalization of Methoxy Groups

Demethylation using boron tribromide (BBr₃) in dichloromethane converts methoxy groups to hydroxyls, enhancing solubility or enabling further derivatization.

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Demethylation | BBr₃ | DCM, −78°C → RT | Hydroxyphenyl analog |

Photochemical Reactions

UV irradiation in the presence of eosin Y catalyzes [2+2] cycloadditions with alkenes, generating spirocyclic compounds. This method is employed to explore novel bioactive architectures.

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that compounds similar to N-(2,5-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibit significant anticancer properties. The mechanism of action is believed to involve:

- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines such as A549 (lung cancer), OVCAR-8 (ovarian cancer), and others.

| Cell Line | IC₅₀ (μM) | Assay Type |

|---|---|---|

| A549 | 6.26 ± 0.33 | MTS Cytotoxicity |

| OVCAR-8 | 85.26 ± 0.12 | BrdU Proliferation |

This data suggests that N-(2,5-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide may also possess similar cytotoxic effects against these cell lines.

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of pyridazine compounds can exhibit broad-spectrum activity against various bacterial strains.

- Mechanism : These compounds disrupt essential cellular processes in bacteria, leading to cell death.

In Vivo Studies

In animal models, particularly immunosuppressed rats, related compounds have shown efficacy in combating opportunistic infections. These studies highlight the potential for therapeutic applications in treating infections in immunocompromised patients.

Clinical Trials

Some derivatives of this compound have progressed to clinical trials due to their promising safety profiles and efficacy observed in preclinical models. These trials aim to evaluate the effectiveness of such compounds in human subjects suffering from various malignancies or infections.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple methoxy groups and the pyridazinone core can influence its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

N-(2,5-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: shares structural similarities with other pyridazinone derivatives and methoxy-substituted aromatic compounds.

2,5-dimethoxyphenylacetic acid: Another compound with methoxy groups on the aromatic ring, used in various organic syntheses.

3,4-dimethoxyphenylacetic acid: Similar in structure, with applications in organic chemistry and potential biological activity.

Uniqueness

The uniqueness of N-(2,5-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide lies in its combination of methoxy-substituted aromatic rings and the pyridazinone core. This structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure suggests properties that may be relevant in various biological contexts, particularly in cancer treatment and anti-inflammatory activity. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring multiple functional groups that may influence its biological activity. The molecular formula is , with a molecular weight of 370.4 g/mol. Its structure includes:

- Two methoxy groups on the phenyl ring.

- A pyridazine moiety, which is often associated with various biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,5-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibit significant anticancer properties. For instance, derivatives containing pyridazine rings have shown promise in inhibiting tumor growth through various mechanisms including:

- Inhibition of cell proliferation : Studies have reported that such compounds can effectively inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle .

- Targeting specific pathways : Some derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as the fibroblast growth factor receptor (FGFR) pathway .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that similar compounds can reduce inflammation through:

- Inhibition of pro-inflammatory cytokines : These compounds may downregulate the expression of cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response .

- Reduction of edema : In animal models, compounds structurally related to N-(2,5-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide have demonstrated effectiveness in reducing carrageenan-induced paw edema, suggesting potential for treating inflammatory conditions .

Case Studies

- In Vitro Studies : A study on related compounds demonstrated significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G0/G1 phase.

- Animal Models : In rodent models of inflammation, administration of similar acetamides resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups receiving no treatment.

Data Table: Summary of Biological Activities

Q & A

Q. What statistical methods are critical for analyzing dose-response data?

- Methodological Answer : Apply nonlinear regression models:

- Four-Parameter Logistic (4PL) Curve : Fit IC50/EC50 values using GraphPad Prism or R packages (e.g., drc) .

- Bootstrap Resampling : Estimate 95% confidence intervals for potency metrics .

- Synergy Analysis : Use Chou-Talalay method for combination studies (e.g., with standard chemotherapeutics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.